Boc-His(Boc)-Pro-OH
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Overview
Description
Boc-His(Boc)-Pro-OH is a compound used in peptide synthesis. It is a derivative of histidine and proline, where both the histidine and proline residues are protected by tert-butyloxycarbonyl (Boc) groups. This protection is crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Boc)-Pro-OH typically involves the protection of the amino groups of histidine and proline with tert-butyloxycarbonyl groups. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino acids are then coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form the desired dipeptide .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the protected amino acids are sequentially added to a resin-bound peptide chain .
Chemical Reactions Analysis
Types of Reactions
Boc-His(Boc)-Pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acids.
Coupling Reactions: The compound can participate in further peptide bond formation with other amino acids or peptides using coupling reagents like DIC or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Major Products
Deprotection: Free histidine and proline.
Coupling: Extended peptide chains with this compound as part of the sequence
Scientific Research Applications
Boc-His(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools
Mechanism of Action
The mechanism of action of Boc-His(Boc)-Pro-OH is primarily related to its role in peptide synthesis. The Boc groups protect the amino groups of histidine and proline during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Boc groups are removed under acidic conditions to yield the free amino acids, which can then participate in biological processes or further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-histidine: A similar compound where only the histidine residue is protected by a Boc group.
Nα-Boc-N(im)-tosyl-L-histidine: Another derivative of histidine with both Boc and tosyl protection.
Uniqueness
Boc-His(Boc)-Pro-OH is unique due to the dual protection of both histidine and proline residues, making it particularly useful in complex peptide synthesis where multiple amino acids need to be protected simultaneously. This dual protection ensures high specificity and efficiency in the synthesis process .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28)/t14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYSJWNCPPTDJ-GJZGRUSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725401 |
Source
|
Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158211-50-8 |
Source
|
Record name | N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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